The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide can be represented as follows:
The compound features a pyridine ring substituted at the 3-position with a sulfonamide group, along with an ethyl chain linked to an oxan ring containing a sulfur atom. The presence of these functional groups contributes to its biological activity.
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide can participate in various chemical reactions typical for sulfonamides, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide is likely related to its interaction with biological targets such as enzymes or receptors involved in disease pathways. Sulfonamides typically exhibit antibacterial activity by inhibiting bacterial dihydropteroate synthase, thereby interfering with folate synthesis.
In cancer therapy contexts, compounds similar to this may work by modulating signaling pathways or by acting as inhibitors of specific enzymes involved in tumor growth or metastasis .
Relevant data regarding these properties can be found in chemical databases such as PubChem and related literature .
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide has potential applications in several areas:
The ongoing research into this compound highlights its versatility and potential impact on therapeutic strategies against various diseases .
N-[2-(Oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide represents a systematically named synthetic sulfonamide derivative. Its International Union of Pure and Applied Chemistry (IUPAC) name delineates three core components:
The molecular formula is C₁₂H₁₈N₂O₃S₂, with a molecular weight of 302.41 g/mol. Its structure integrates both aromatic (pyridine) and aliphatic heterocyclic (tetrahydropyran) systems, classifying it as a hybrid sulfonamide. Key structural features include:
Table 1: Structural Descriptors of N-[2-(Oxan-4-Ylsulfanyl)Ethyl]Pyridine-3-Sulfonamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₃S₂ |
Molecular Weight | 302.41 g/mol |
Sulfonamide Type | Tertiary (Alkylaryl sulfonamide) |
Key Heterocycles | Pyridine, Tetrahydropyran |
Connecting Chain | Ethylthioether (-S-CH₂-CH₂-) |
SMILES Notation | C1COCCC1SCCNS(=O)(=O)C2=CN=CC=C2 |
This architecture positions it within the aryl-aliphatic sulfonamide subclass, distinguished from simpler aryl sulfonamides (e.g., sulfadiazine) by its heterocyclic-aliphatic linker [3] [9].
The compound emerged during the early 21st century amid renewed interest in sulfonamide chemistry, termed the "second wind" phase of research [2]. This resurgence was fueled by:
Specifically, N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide was synthesized to investigate dual-targeting potential. The pyridine sulfonamide moiety mimics established dihydropteroate synthase (DHPS) inhibitors (e.g., sulfamethazine), while the tetrahydropyran-thioether chain was designed to modulate physicochemical properties and enable interactions with emerging targets like carbonic anhydrases or viral proteases [1] [2]. Its CAS registry (2034485-03-3) formalizes its entry into chemical databases circa 2010s, though clinical development status remains undisclosed [1].
Sulfur heterocycles confer critical advantages in medicinal chemistry, exemplified by the tetrahydropyran-thioether motif in this compound:
Sulfur-containing scaffolds are prevalent in antiviral and antibacterial agents. For instance:
Table 2: Prevalence of Sulfur Heterocycles in Selected FDA-Approved Antibiotics
Antibiotic | Class | Sulfur Heterocycle | Therapeutic Use |
---|---|---|---|
Ceftazidime | Cephalosporin | Thiadiazole | Gram-negative infections |
Tazobactam | β-Lactamase Inhibitor | Triazolylthioether | Combats β-lactam resistance |
Aztreonam | Monobactam | Thiazole | Pseudomonas aeruginosa |
Sulfadiazine | Sulfonamide | Pyrimidine* (S not in ring) | Toxoplasmosis |
Sulfadiazine lacks S-heterocycles but contains sulfonamide S; included for context [3] [7].
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide capitalizes on these principles. Its tetrahydropyran-thioether linker may improve blood-brain barrier penetration relative to purely aromatic sulfonamides, aligning with trends in CNS drug discovery [9] [10].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: